Combretastatin D1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

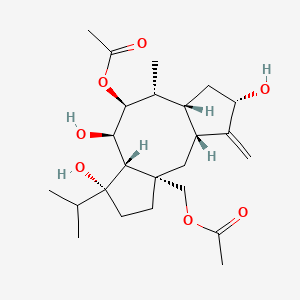

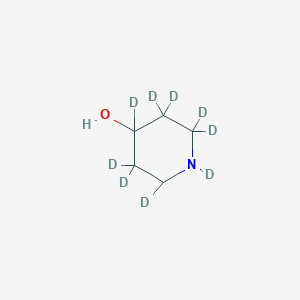

Combretastatin D1 is a part of the Combretastatin series, which are a class of closely related stilbenes (combretastatins A), dihydrostilbenes (combretastatins B), phenanthrenes (combretastatins C) and macrocyclic lactones (combretastatins D) found in the bark of Combretum caffrum .

Synthesis Analysis

The general structures of combretastatins D-1 were established by Pettit and Singh by analysis of NMR and mass spectra and confirmed by X-ray crystallography . The review by Lima Neto and Menezes highlights the structure elucidation, biosynthesis, and biological activity of these compounds as well as the use of different strategies for their synthesis .Molecular Structure Analysis

Combretastatins have three common characteristics: a trimethoxy “A”-ring, a “B”-ring comprising substituents frequently at C3′ and C4′, and generally an ethene bridge amongst the two rings providing the rigidity of the structure .Chemical Reactions Analysis

The presence or absence of certain functional groups in the structure of these compounds, such as a cis double bond or the position of a hydroxy or methoxy group play a crucial role in their biological activity .Aplicaciones Científicas De Investigación

Anti-Tumor Properties : Combretastatin compounds, especially combretastatin A4, have been identified as potent antitubulin agents, exhibiting strong anti-tumor properties. These compounds have been tested in preclinical and clinical trials for their effectiveness against solid tumors (Karatoprak et al., 2020).

Angiogenesis Inhibition : Combretastatins have the ability to inhibit angiogenesis, which is the formation of new blood vessels. This property makes them valuable in treating conditions like diabetic retinopathy, a leading cause of blindness, and in hindering tumor progression (A. Cirla & J. Mann, 2003).

Enhancement of Radiation Therapy : Research has shown that targeting combretastatin to irradiated tumors can result in significant tumor growth delay, indicating its potential in enhancing the effectiveness of radiation therapy in cancer treatment (Pattillo et al., 2005).

Nanotechnology Applications : Nano-based formulations of combretastatins have shown several advantages, including improved solubility, prolonged circulation, targeted drug delivery, enhanced efficiency, and fewer side effects (Karatoprak et al., 2020).

Metabolic and Pharmacokinetic Studies : Comparative studies of combretastatin prodrugs, such as combretastatin A4 phosphate and A1 phosphate, have been conducted to understand their pharmacokinetics and metabolism, which is crucial for their clinical utility (Kirwan et al., 2004).

Mecanismo De Acción

Combretastatins are among the most potent antitubulin agents known. They inhibit tubulin polymerization by reversibly binding to the colchicine binding sites. They inhibit tumor growth by a novel antivascular and antineogenesis mechanism in which they stop blood flows to the blood vessels causing necrosis .

Direcciones Futuras

Propiedades

IUPAC Name |

13-hydroxy-3,6,15-trioxatetracyclo[14.2.2.110,14.02,4]henicosa-1(19),10(21),11,13,16(20),17-hexaen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c19-14-7-1-11-2-8-17(20)21-10-16-18(23-16)12-3-5-13(6-4-12)22-15(14)9-11/h1,3-7,9,16,18-19H,2,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGWIGJGNQCZPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OCC2C(O2)C3=CC=C(C=C3)OC4=C(C=CC1=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B1141539.png)

![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B1141543.png)

![4-Methyl-2-(4-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141552.png)